molecular formula C4H10N6O2 B1619452 2-Cyanoguanidine;formaldehyde;urea CAS No. 27968-41-8

2-Cyanoguanidine;formaldehyde;urea

Cat. No.: B1619452
CAS No.: 27968-41-8
M. Wt: 174.16 g/mol
InChI Key: ODMACUQPZFBVCI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyanoguanidine;formaldehyde;urea typically involves the reaction of urea, cyanoguanidine, and formaldehyde under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the polymerization process. The reaction conditions, such as temperature and time, are optimized to achieve the desired polymer structure .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction is monitored to ensure the formation of the polymer with the desired properties. The final product is then purified and dried for further use .

Chemical Reactions Analysis

Types of Reactions

2-Cyanoguanidine;formaldehyde;urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of guanidine and urea, which can have applications in different fields such as agriculture and pharmaceuticals .

Scientific Research Applications

2-Cyanoguanidine;formaldehyde;urea has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Cyanoguanidine;formaldehyde;urea involves its ability to form hydrogen bonds and interact with various biological molecules. The guanidine moiety in the compound is highly basic and can form stable complexes with DNA and proteins. This interaction can lead to the inhibition of certain enzymes and pathways, making it a potential candidate for drug development .

Comparison with Similar Compounds

2-Cyanoguanidine

2-Cyanoguanidine (C₂H₄N₄) is a white crystalline solid with two tautomeric forms (1- and 2-cyanoguanidine) and zwitterionic properties. It is synthesized via cyanamide dimerization under alkaline conditions or via desulfurization of thiourea . Key applications include pharmaceuticals (e.g., metformin synthesis), plastics (melamine production), and industrial hardeners . Its thermal polymerization at 150°C yields melamine, highlighting its role in thermoset resin precursors .

Formaldehyde

Formaldehyde (CH₂O) is a highly reactive gas used extensively in resin production. It reacts with urea to form urea-formaldehyde (UF) resins, which account for 80% of amino resin production globally . UF resins are cost-effective adhesives for wood composites but face criticism due to formaldehyde emissions, a known carcinogen . Alternatives like melamine-formaldehyde (MF) resins offer superior water and thermal resistance but at higher costs .

Urea

Urea (CH₄N₂O) is a nitrogen-rich compound pivotal in UF resin synthesis. Its reaction with formaldehyde under alkaline conditions produces methylol ureas, which crosslink in acidic environments to form rigid thermosetting polymers . UF resins dominate in wood adhesives due to low cost and fast curing but suffer from moisture sensitivity and formaldehyde release .

2-Cyanoguanidine vs. Guanidine Derivatives

Property 2-Cyanoguanidine Melamine Dicyandiamide
Formula C₂H₄N₄ C₃H₆N₆ C₂H₄N₄
Synthesis Cyanamide dimerization Urea condensation Cyanamide trimerization
Applications Pharmaceuticals, hardeners MF resins, laminates Fertilizers, epoxy curing
Thermal Stability Polymerizes at 150°C Stable up to 300°C Decomposes at 200°C
Key Advantage Precursor to metformin High water resistance Low-cost nitrogen source

Discussion: 2-Cyanoguanidine’s nitrile group enhances reactivity compared to melamine, making it versatile in drug synthesis. However, melamine’s superior thermal stability and nitrogen content (67%) make it preferable for high-performance resins . Dicyandiamide, while structurally similar, serves niche roles in agriculture and epoxy systems .

Formaldehyde vs. Other Aldehydes in Resin Production

Property Formaldehyde Acetaldehyde Glyoxal
Reactivity High Moderate High
Resin Type UF, MF, PF Rarely used Crosslinking agents
Emission (VOCs) High Low Moderate
Cost Low Moderate High
Key Application Wood adhesives Solvents Textile finishing

Discussion: Formaldehyde’s high reactivity and low cost make it irreplaceable in UF/MF resins, despite emission concerns. Acetaldehyde’s lower reactivity restricts its use in resin systems.

Urea vs. Nitrogenous Resin Precursors

Property Urea Melamine Thiourea
Nitrogen Content 46.7% 67% 36.8%
Resin Type UF MF Specialty adhesives
Water Resistance Moderate High Low
Cost Low High Moderate
Key Advantage Cost-effective Durability Sulfur-containing groups

Discussion :
Urea’s low cost drives UF resin dominance, but melamine’s higher nitrogen content and crosslinking density enhance MF resin performance in moist environments . Thiourea’s sulfur groups enable unique adhesion properties but limit widespread use .

Performance Data of Resin Systems

Table 4: UF vs. MF vs. Phenolic (PF) Resins

Property UF Resin MF Resin PF Resin
Tensile Strength 30–40 MPa 50–60 MPa 45–55 MPa
Water Absorption 5–10% 1–3% 2–4%
Formaldehyde Emission 0.1–1.0 ppm 0.05–0.3 ppm Negligible
Curing Temperature 100–120°C 130–150°C 150–170°C
Cost $0.50–$1.00/kg $1.50–$2.50/kg $2.00–$3.00/kg

Key Findings :

  • UF Resins: Optimal for cost-sensitive applications (e.g., particleboard), but high formaldehyde emissions require additives like scavengers (e.g., 2-cyanoguanidine derivatives) .
  • MF Resins : Superior water resistance and lower emissions justify their use in laminates and kitchenware .

Health and Environmental Considerations

  • Formaldehyde: Classified as a carcinogen; UF resins emit 0.1–1.0 ppm formaldehyde, necessitating ventilation in manufacturing .
  • 2-Cyanoguanidine: Low toxicity but requires handling precautions during polymerization .
  • Urea : Safe in resin-bound forms but contributes to eutrophication if released untreated .

Q & A

Q. Basic: What experimental methods are used to determine the solubility of 2-Cyanoguanidine in various solvents?

Methodological Answer:
The static equilibrium method is widely employed to measure solubility. In this approach, a jacketed vessel with magnetic stirring maintains temperature control (278.15–323.15 K). Solubility is determined gravimetrically after achieving equilibrium, with solvents like water, methanol, and acetone tested. Data is modeled using the modified Apelblat equation, which accounts for temperature dependence, and the λh equation for non-ideal interactions .

Q. Advanced: How can researchers resolve discrepancies between solubility models (e.g., ideal vs. Apelblat) for 2-Cyanoguanidine across solvents?

Methodological Answer:
Discrepancies arise due to assumptions in ideal models (e.g., neglecting intermolecular forces). Advanced analysis involves calculating thermodynamic parameters (ΔG, ΔH, ΔS) to identify solvent-solute interactions. For polar solvents like water, the modified Apelblat equation outperforms ideal models by incorporating activity coefficients, while the λh equation better captures hydrogen bonding in alcohols. Cross-validating models with experimental data and prioritizing solvents with low relative average deviation (RAD) improves reliability .

Q. Basic: What factors influence formaldehyde emissions from urea-formaldehyde (UF) resins?

Methodological Answer:
Emissions depend on resin synthesis parameters:

  • Molar ratio (F/U): Higher formaldehyde ratios increase unreacted monomeric formaldehyde.
  • Curing conditions: Elevated temperatures accelerate hydrolysis, releasing formaldehyde.
  • Crosslink density: Higher crosslinking reduces void spaces, trapping formaldehyde .

Q. Advanced: How can synthesis parameters (e.g., molar ratio, catalyst) be optimized to minimize formaldehyde emissions while maintaining UF resin performance?

Methodological Answer:
A two-stage synthesis process reduces free formaldehyde:

Alkaline methylolation: Use F/U ratios ≤1.2 to limit excess formaldehyde.

Acidic condensation: Introduce urea scavengers (e.g., ammonium sulfate) to bind residual formaldehyde.
Catalysts like sodium dihydrogen phosphate (NaHP) enhance crosslinking efficiency, reducing emissions by 30–40% without compromising adhesive strength. Post-cure thermal treatment (120°C, 2h) further stabilizes the resin network .

Q. Basic: How does the molar ratio of formaldehyde to urea affect UF resin curing and mechanical properties?

Methodological Answer:
Lower F/U ratios (1.0–1.2) reduce formaldehyde emissions but increase curing time due to slower crosslinking. Higher ratios (1.5–2.0) improve water resistance and tensile strength but raise toxicity risks. For example, F/U = 1.5 yields particleboards with 0.75 MPa tensile strength but emits 0.12 ppm formaldehyde, exceeding safety thresholds .

Q. Advanced: What spectroscopic techniques characterize crosslinking efficiency in UF resins with varying F/U ratios?

Methodological Answer:

  • FTIR: Monitor the disappearance of N–H (1530 cm⁻¹) and C=O (1640 cm⁻¹) peaks to track methylene bridge formation.
  • Solid-state NMR: Quantify methylol (–CH₂OH) and ether (–CH₂O–) linkages to assess crosslink density.
  • DSC: Measure glass transition temperatures (Tg) to correlate with crosslinking; higher Tg indicates denser networks .

Q. Basic: How does urea-formaldehyde (UF) resin viscosity influence copolymer composite properties?

Methodological Answer:
UF viscosity (3.91–207.08 mPa·s) directly impacts:

  • Drying time: Higher viscosity (>10.82 mPa·s) prolongs drying due to reduced molecular mobility.
  • Moisture uptake: Lower viscosity resins (<10.82 mPa·s) absorb 8–12% more water due to fewer crosslinks.
  • Solubility: Below 10.82 mPa·s, copolymers remain water-soluble, enabling emulsion paint applications .

Q. Advanced: How does the gel point of UF resin affect moisture uptake and mechanical integrity in UF/UP copolymers?

Methodological Answer:
At the gel point (~10.82 mPa·s), crosslink density plateaus, reducing moisture uptake by 50% (from 12% to 6%). Post-gelation, tensile strength increases (8–15 MPa) but elongation at break drops (15% to 5%), causing brittleness. Rheological studies using time-sweep tests (ω = 10 rad/s) identify the gelation threshold, guiding resin formulation for balanced flexibility and water resistance .

Q. Basic: What methodologies assess environmental risks of formaldehyde emissions from UF resins?

Methodological Answer:

  • 2-hour desiccator test: Quantifies formaldehyde release (ppm) under controlled humidity.
  • GC-MS: Detects airborne formaldehyde down to 0.01 ppm.
  • Accelerated aging: Expose resins to 60°C/95% RH for 72h to simulate long-term emissions .

Q. Advanced: What in situ polymerization strategies reduce formaldehyde emissions in UF microcapsules?

Methodological Answer:
Encapsulate formaldehyde scavengers (e.g., polyvinyl alcohol) during in situ polymerization. This reduces emissions by 60% while maintaining microcapsule integrity. Dynamic light scattering (DLS) confirms uniform capsule size (1–5 µm), and TGA verifies thermal stability up to 200°C .

Q. Basic: How do thermodynamic parameters inform solvent selection for 2-Cyanoguanidine purification?

Methodological Answer:
ΔH and ΔS values differentiate solvent interactions. For example, in acetone (ΔH = 12.3 kJ/mol, ΔS = 45 J/mol·K), dissolution is entropy-driven, favoring high-temperature crystallization. In water (ΔH = −8.2 kJ/mol), enthalpy-driven solubility allows low-temperature recrystallization .

Q. Advanced: How to reconcile solubility data discrepancies between static and dynamic methods for 2-Cyanoguanidine?

Methodological Answer:
Static methods may underpredict solubility by 5–10% due to incomplete equilibration. Dynamic methods (e.g., laser monitoring) provide real-time saturation data but require correction for nucleation kinetics. Cross-validate using microcalorimetry to measure heat flow during dissolution .

Properties

CAS No.

27968-41-8

Molecular Formula

C4H10N6O2

Molecular Weight

174.16 g/mol

IUPAC Name

2-cyanoguanidine;formaldehyde;urea

InChI

InChI=1S/C2H4N4.CH4N2O.CH2O/c3-1-6-2(4)5;2-1(3)4;1-2/h(H4,4,5,6);(H4,2,3,4);1H2

InChI Key

ODMACUQPZFBVCI-UHFFFAOYSA-N

SMILES

C=O.C(#N)N=C(N)N.C(=O)(N)N

Canonical SMILES

C=O.C(#N)N=C(N)N.C(=O)(N)N

Key on ui other cas no.

27968-41-8

Origin of Product

United States

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